molecular formula C11H10N2S B1331743 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine CAS No. 34176-49-3

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine

Cat. No. B1331743
CAS RN: 34176-49-3
M. Wt: 202.28 g/mol
InChI Key: RKFXIXZWTWCVBR-UHFFFAOYSA-N
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Description

The compound "4,5-Dihydronaphtho[1,2-d]thiazol-2-amine" is a chemical entity that can be associated with a class of compounds that exhibit a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their syntheses, molecular structures, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with various precursors and catalysts. For instance, the synthesis of thiazolidinones and benzothiazepinones from tetrahydronaphthalen-1-amine involves a one-pot reaction with mercaptoacetic acid and arenealdehydes, catalyzed by p-TsOH . This suggests that similar synthetic routes could be employed for the synthesis of "4,5-Dihydronaphtho[1,2-d]thiazol-2-amine," potentially involving naphthalene derivatives and sulfur-containing reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to "4,5-Dihydronaphtho[1,2-d]thiazol-2-amine" has been studied using various spectroscopic and computational techniques. For example, the molecular structure of a related compound was investigated using FT-IR, FT-Raman, NMR, and DFT calculations, which provided insights into the coherence between theoretical and experimental values, as well as information on vibrations, geometrical parameters, and electronic properties . These techniques could be applied to "4,5-Dihydronaphtho[1,2-d]thiazol-2-amine" to gain a detailed understanding of its structure.

Chemical Reactions Analysis

The reactivity of naphthoquinone derivatives provides a glimpse into the potential chemical reactions of "4,5-Dihydronaphtho[1,2-d]thiazol-2-amine." For instance, the reaction of naphth[2,3-d]imidazole-4,9-dione with dimethyl acetylenedicarboxylate leads to tetracyclic compounds with thiazolidinone or thiazinone rings . This indicates that the compound may also undergo reactions with acetylenic reagents to form complex fused ring systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds can be characterized by their crystal structures, as well as by computational chemistry methods. The crystal structure of a thiazol-2-amine derivative was determined by single-crystal X-ray diffraction, revealing information about the crystal system, space group, and intermolecular interactions . Additionally, computational methods can predict properties such as molecular stability, charge distribution, and reactivity. These methods could be used to predict the properties of "4,5-Dihydronaphtho[1,2-d]thiazol-2-amine."

properties

IUPAC Name

4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-4H,5-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFXIXZWTWCVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351441
Record name 4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine

CAS RN

34176-49-3
Record name 4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N Coleman, BM Brown, A Oliván-Viguera, V Singh… - Molecular …, 2014 - ASPET
Small-conductance (K Ca 2) and intermediate-conductance (K Ca 3.1) calcium-activated K + channels are voltage-independent and share a common calcium/calmodulin-mediated …
Number of citations: 53 molpharm.aspetjournals.org
N Coleman, BM Brown, A Oliván-Viguera, V Singh… - 2014 - escholarship.org
Small-conductance (KCa2) and intermediate-conductance (KCa3. 1) calcium-activated K+ channels are voltage-independent and share a common calcium/calmodulin-mediated gating …
Number of citations: 4 escholarship.org
H Lan, X Zhu, G Lin, W Duan, Y Cui… - Chemistry & …, 2023 - Wiley Online Library
Twenty novel longifolene‐derived tetraline fused thiazole‐amide compounds were synthesized from longifolene, a renewable natural resource. Their structures were characterized by …
Number of citations: 3 onlinelibrary.wiley.com
H Nagarajaiah, NL Prasad… - Polycyclic Aromatic …, 2022 - Taylor & Francis
2-Aminothiazoles have been synthesized by a one-pot, two-step sequential procedure in solution state which does not involve the isolation of intermediates. It involves α-halogenation …
Number of citations: 3 www.tandfonline.com
P Li, SF Yang, ZL Fang, HR Cui, S Liang… - Journal of …, 2022 - Elsevier
An efficient one-pot electrochemical protocol for the synthesis of 2-aminothiazoles has been described from electrolysis of ketones with thioureas mediated by iodide ion. The …
Number of citations: 8 www.sciencedirect.com
N Coleman - 2014 - search.proquest.com
Potassium (K+) channels are important modulators of neuronal excitability and calcium signaling throughout the body. Of particular interest are the calcium-gated K+ channels (KCa). …
Number of citations: 0 search.proquest.com
V Ramdas, R Talwar, M Banerjee, AA Joshi, AK Das… - 2019 - ACS Publications
The identification of a novel class of potent pan-genotypic NS5A inhibitors with good pharmacokinetic profile suitable for potential use in treating HCV infections is disclosed here. The …
Number of citations: 13 pubs.acs.org
BM Brown - 2015 - search.proquest.com
Small-conductance (K Ca 2) and intermediate-conductance (K Ca 3.1) calcium-activated K+ channels are voltage-independent and share a common calcium/calmodulin-mediated …
Number of citations: 0 search.proquest.com
TJ Donohoe, MA Kabeshov, AH Rathi… - Organic & Biomolecular …, 2012 - pubs.rsc.org
A range of heterocycles, namely thiazoles, imidazoles, imidazopyridines, thiazolidines and dimethoxyindoles, have been synthesised directly from alkenesvia a two-step ketoidoination/…
Number of citations: 106 pubs.rsc.org

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